4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
- 4-methoxy-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
Uniqueness
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is unique due to its specific substitution pattern on the pyridine and thiazole rings. This unique structure
Properties
IUPAC Name |
4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-4-6-16(7-5-15)25(21,22)19-10-8-14-12-24-17(20-14)13-3-2-9-18-11-13/h2-7,9,11-12,19H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJTVYWHHCSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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